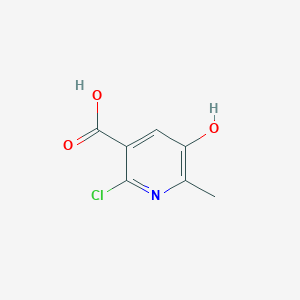
2-Chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H6ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of 5-hydroxy-6-methylpyridine-3-carboxylic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2-chloro-5-oxo-6-methylpyridine-3-carboxylic acid.
Reduction: Formation of 2-chloro-5-hydroxy-6-methylpyridine-3-methanol.
Substitution: Formation of 2-amino-5-hydroxy-6-methylpyridine-3-carboxylic acid or 2-thio-5-hydroxy-6-methylpyridine-3-carboxylic acid.
Applications De Recherche Scientifique
2-Chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chlorine and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The carboxylic acid group can form ionic bonds with positively charged amino acid residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-methylpyridine-3-carboxylic acid: Similar structure but lacks the hydroxyl group.
5-Hydroxy-6-methylpyridine-3-carboxylic acid: Similar structure but lacks the chlorine atom.
2-Hydroxy-6-methylpyridine-3-carboxylic acid: Similar structure but lacks the chlorine atom and has a hydroxyl group at a different position.
Uniqueness
2-Chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
57556-59-9 |
|---|---|
Formule moléculaire |
C7H6ClNO3 |
Poids moléculaire |
187.58 g/mol |
Nom IUPAC |
2-chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO3/c1-3-5(10)2-4(7(11)12)6(8)9-3/h2,10H,1H3,(H,11,12) |
Clé InChI |
AKRVCMUSVJXRBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=N1)Cl)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)
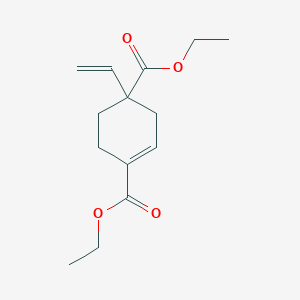
![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)

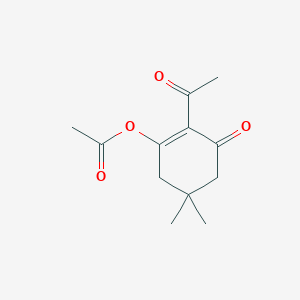
![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)
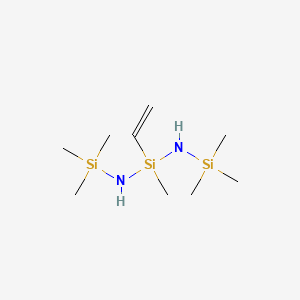
![2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14616475.png)
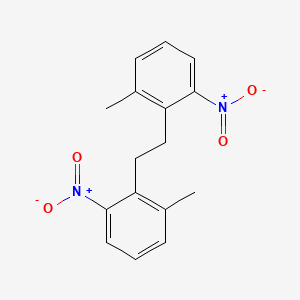
![Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate](/img/structure/B14616480.png)
![Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate](/img/structure/B14616481.png)
